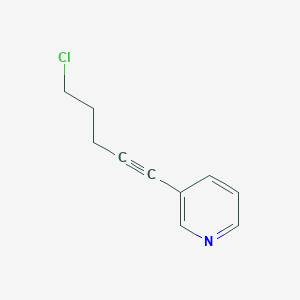

Pyridine, 3-(5-chloro-1-pentynyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- Pyridine protons: Resonances between δ 7.2–8.5 ppm , with distinct splitting patterns due to spin-spin coupling. The proton adjacent to the nitrogen (H-2) typically appears downfield (~δ 8.3 ppm).

- Alkyne-proximal methylene (CH₂): A triplet near δ 2.5–3.0 ppm (coupling with alkyne carbons).

- Terminal CH₂Cl group: A triplet at δ 3.4–3.8 ppm (coupling with adjacent CH₂).

- ¹³C NMR :

- Pyridine carbons: C-2 (adjacent to N) at ~150 ppm , aromatic carbons at 120–140 ppm .

- Alkyne carbons: Signals at ~70–90 ppm (sp-hybridized carbons).

- Chlorinated carbon: ~45 ppm (C-Cl).

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular Ion Peak : Observed at m/z 179 (M⁺, C₁₀H₁₀ClN).

- Fragmentation Patterns:

- Loss of Cl (m/z 144, C₁₀H₁₀N⁺).

- Cleavage of the alkyne bond (m/z 93, C₆H₅N⁺).

Crystallographic Data and Conformational Studies

While no experimental crystallographic data for this compound is available in the provided sources, general conformational trends can be inferred:

- The alkyne’s rigidity restricts rotation about the C≡C bond, fixing the substituent in a linear configuration.

- The chlorine atom’s steric and electronic effects likely influence packing in the solid state, favoring intermolecular halogen bonding or van der Waals interactions.

- Predicted Crystal System : Monoclinic or orthorhombic, with π-stacking of pyridine rings and interdigitation of alkyne chains.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å |

| Density | ~1.3 g/cm³ |

Properties

CAS No. |

178762-56-6 |

|---|---|

Molecular Formula |

C10H10ClN |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

3-(5-chloropent-1-ynyl)pyridine |

InChI |

InChI=1S/C10H10ClN/c11-7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1,3,7H2 |

InChI Key |

SCSPFFKYQRVABC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C#CCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(5-chloro-1-pentynyl)- typically involves the functionalization of the pyridine ring. One common method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of organomagnesium or organolithium reagents to introduce the 5-chloro-1-pentynyl group onto the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of whole cells of Burkholderia sp. MAK1 for regioselective oxyfunctionalization of pyridine derivatives is also a promising method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(5-chloro-1-pentynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different pyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Organolithium or organomagnesium reagents under controlled temperatures.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Pyridine, 3-(5-chloro-1-pentynyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and polymers with unique physical properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-(5-chloro-1-pentynyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the 5-chloro-1-pentynyl group enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Pyridine, 3-(5-chloro-1-pentynyl)- with pyridine derivatives from the evidence, focusing on substituent effects:

Reactivity and Electronic Effects

- Alkyne vs. Halogen/Aryl Groups : The terminal alkyne in Pyridine, 3-(5-chloro-1-pentynyl)- distinguishes it from analogs like the iodo- or methoxy-substituted derivatives. The alkyne enables Huisgen cycloaddition (click chemistry), whereas iodo groups facilitate cross-coupling (e.g., Suzuki-Miyaura) .

- Electron-Withdrawing Effects : The trifluoromethyl and dual chloro groups in the compound from create a highly electron-deficient pyridine ring, enhancing its herbicidal potency. In contrast, the 5-chloro-1-pentynyl group in the target compound may offer moderate electron withdrawal, balancing reactivity and stability .

Limitations and Data Gaps

- Direct data on the target compound’s physical properties (e.g., melting point, solubility) and toxicity are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.